4,4,5,5-Tetramethyl-2-[(Z)-thiolan-3-ylidenemethyl]-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-[(Z)-thiolan-3-ylidenemethyl]-1,3,2-dioxaborolane is a boron-containing heterocyclic compound belonging to the pinacol boronic ester family. Its structure features a dioxaborolane core with tetramethyl substituents at the 4,4,5,5-positions and a (Z)-configured thiolan-3-ylidenemethyl group. The compound’s stereoelectronic properties are influenced by the rigid dioxaborolane ring and the thiolan-derived substituent, which introduces sulfur-based electronic effects and steric bulk. Such derivatives are widely utilized in Suzuki-Miyaura cross-coupling reactions, hydroboration processes, and as intermediates in organic synthesis .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[(Z)-thiolan-3-ylidenemethyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BO2S/c1-10(2)11(3,4)14-12(13-10)7-9-5-6-15-8-9/h7H,5-6,8H2,1-4H3/b9-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUHLEQILODDFB-CLFYSBASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCSC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C\2/CCSC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to structurally related dioxaborolanes with differing substituents (Table 1):
Table 1: Structural and functional comparisons of related dioxaborolanes.
Reactivity and Stability
- Steric Hindrance : The tetramethyl dioxaborolane core provides steric protection, improving stability against hydrolysis. However, bulky substituents (e.g., benzothiophene) may reduce reactivity in cross-couplings .
- Thermal Stability : Alkenyl derivatives (e.g., styryl) exhibit lower thermal stability compared to aryl or heteroaromatic analogs, as evidenced by decomposition during prolonged heating .
Key Research Findings
- Stereochemical Control : The (Z)-configuration in styryl dioxaborolanes is essential for achieving high yields (>90%) in hydroboration reactions, whereas (E)-isomers show reduced reactivity .
- Heterocyclic Advantage : Benzothiophene and thiophene derivatives demonstrate superior stability in aqueous media compared to alkenyl analogs, making them suitable for biological applications .
Q & A
Basic: What are the standard synthetic routes for preparing 4,4,5,5-tetramethyl-2-[(Z)-thiolan-3-ylidenemethyl]-1,3,2-dioxaborolane?
The synthesis typically involves Suzuki-Miyaura cross-coupling or condensation reactions. A stepwise approach includes:
Substrate preparation : React thiolan-3-ylidenemethyl precursors (e.g., thiolane derivatives) with boronic acid pinacol esters under inert conditions.
Boron incorporation : Use pinacol boronate intermediates to stabilize the boron center.
Stereochemical control : Employ Z-selective catalysts (e.g., palladium complexes with bulky ligands) to ensure the (Z)-configuration of the thiolan-3-ylidenemethyl group .
Purification : Column chromatography with hexanes/EtOAC (2:1 + 0.25% Et₃N) improves yield and purity .
Advanced: How do structural variations in dioxaborolane derivatives impact their reactivity in cross-coupling reactions?
Substituents on the dioxaborolane ring and the thiolan moiety significantly alter reactivity:
- Electron-withdrawing groups (e.g., Cl on biphenyl analogs) enhance electrophilicity, accelerating transmetalation in Suzuki reactions.
- Steric hindrance : Bulky groups (e.g., tetramethyl substitution) reduce side reactions but may slow coupling kinetics.
- Thiolan ring conformation : The (Z)-configuration stabilizes intermediates via intramolecular non-covalent interactions (e.g., S···B), as seen in analogs with fused naphtho-diazaborinine systems .
Methodological tip : Use DFT calculations to predict steric/electronic effects and optimize ligand design .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹¹B NMR : Confirms boron coordination (δ ~30 ppm for dioxaborolanes).
- ¹H/¹³C NMR : Assigns stereochemistry (e.g., Z-configuration via coupling constants in thiolan protons).
- IR spectroscopy : Detects B-O stretching (~1,350 cm⁻¹) and C=S vibrations (~650 cm⁻¹).
- X-ray crystallography : Resolves spatial arrangement of the tetramethyl dioxaborolane ring and thiolan substituents, as demonstrated in biphenyl analogs .
Advanced: How can researchers resolve contradictions in reported catalytic activity data for this compound?
Discrepancies often arise from:
- Reaction conditions : Temperature, solvent polarity, and base strength (e.g., K₂CO₃ vs. CsF) affect turnover.
- Impurity profiles : Trace Pd residues or unreacted boronic esters skew results. Use ICP-MS for Pd quantification and HPLC to verify purity .
- Substrate scope limitations : Test reactivity across aryl/heteroaryl halides to identify selectivity trends.
Case study : A 2021 study resolved conflicting yields by standardizing solvent (THF vs. DMF) and pre-activating the catalyst with NaOtBu .
Basic: What safety protocols are essential when handling this compound?
- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles (boron compounds can irritate mucous membranes).
- Ventilation : Use fume hoods due to volatile byproducts (e.g., thiols).
- Storage : Keep in amber glass under nitrogen at 0–6°C to prevent hydrolysis .
- Waste disposal : Neutralize with aqueous NaOH before disposal .
Advanced: What strategies optimize this compound’s use in photoactive materials (e.g., OLEDs)?
- Conjugation extension : Fuse the dioxaborolane with π-extended systems (e.g., dibenzofuran analogs) to enhance luminescence quantum yield.
- Solvatochromic studies : Test emission in polar/aprotic solvents to tune excited-state behavior.
- Dopant integration : Blend with host matrices (e.g., polyfluorene) at 5–10 wt% for efficient energy transfer, as shown in biphenyl-dioxaborolane hybrids .
Basic: How does the compound’s stability vary under different pH conditions?
- Acidic conditions (pH < 5) : Rapid hydrolysis of the dioxaborolane ring occurs, releasing boric acid.
- Neutral/basic conditions (pH 7–12) : Stable for >24 hours if moisture is excluded.
Experimental validation : Monitor degradation via ¹H NMR in D₂O/CD₃OD mixtures .
Advanced: What computational methods predict the compound’s behavior in biological systems?
- Molecular docking : Screen against protein targets (e.g., serine hydrolases) using AutoDock Vina.
- ADMET prediction : Use SwissADME to assess bioavailability and blood-brain barrier penetration.
- MD simulations : Analyze boron-ligand interactions over 100-ns trajectories in explicit solvent models .
Basic: How to troubleshoot low yields in Suzuki-Miyaura reactions using this boronate?
- Catalyst screening : Test Pd(PPh₃)₄, XPhos-Pd-G3, or NiCl₂(dppe).
- Base optimization : Replace K₂CO₃ with Cs₂CO₃ for deprotonation efficiency.
- Microwave-assisted synthesis : Reduce reaction time from 24h to 1h at 80°C .
Advanced: What mechanistic insights explain its role in boron neutron capture therapy (BNCT)?
- ¹⁰B enrichment : Isotopic labeling (≥95% ¹⁰B) enhances neutron capture cross-section.
- Cellular uptake : Modify the thiolan moiety with PEG linkers to improve tumor targeting, as shown in azetidine-dioxaborolane conjugates .
- In vivo validation : Use murine xenograft models to assess biodistribution via PET imaging with ¹⁸F-labeled analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
